molecular formula C13H17Cl B3315010 3-(4-n-Butylphenyl)-2-chloro-1-propene CAS No. 951890-83-8

3-(4-n-Butylphenyl)-2-chloro-1-propene

Cat. No.: B3315010
CAS No.: 951890-83-8
M. Wt: 208.72 g/mol
InChI Key: REHZOZGNBUXYAI-UHFFFAOYSA-N
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Description

3-(4-n-Butylphenyl)-2-chloro-1-propene is an organic compound that features a butyl-substituted phenyl group attached to a chlorinated propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-n-Butylphenyl)-2-chloro-1-propene typically involves the reaction of 4-n-butylphenylboronic acid with a suitable chlorinated propene derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants and catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-n-Butylphenyl)-2-chloro-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols to form new compounds.

    Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols.

    Reduction Reactions: The double bond in the propene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of azides, thiols, or amines.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of the corresponding alkane.

Scientific Research Applications

3-(4-n-Butylphenyl)-2-chloro-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-n-Butylphenyl)-2-chloro-1-propene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-n-Butylphenyl)-1-propene
  • 4-n-Butylphenylboronic acid
  • 4-n-Butylphenyl-4-chloro-3-sulfamoylbenzamide

Uniqueness

3-(4-n-Butylphenyl)-2-chloro-1-propene is unique due to the presence of both a butyl-substituted phenyl group and a chlorinated propene chain. This combination of structural features imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-butyl-4-(2-chloroprop-2-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl/c1-3-4-5-12-6-8-13(9-7-12)10-11(2)14/h6-9H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHZOZGNBUXYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CC(=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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